N-(5-chloropyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(5-Chloro-2-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of pyridine, furan, and isoxazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-chloro-2-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole structure, followed by the introduction of the pyridine and furan rings. Key steps include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Furan Ring: The furan ring is typically introduced through a similar coupling reaction or via direct functionalization of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-Chloro-2-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N~4~-(5-Chloro-2-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-(5-chloro-2-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): This compound shares the pyridine ring but differs in its overall structure and functional groups.
Pyridinium Salts: These compounds also contain the pyridine ring and are known for their diverse biological activities.
Uniqueness
N~4~-(5-Chloro-2-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of pyridine, furan, and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H11ClN4O3 |
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Molecular Weight |
354.7 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H11ClN4O3/c1-9-15-11(16(23)21-14-5-4-10(18)8-19-14)7-12(13-3-2-6-24-13)20-17(15)25-22-9/h2-8H,1H3,(H,19,21,23) |
InChI Key |
ZRHKWZOOROOLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
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